Cas no 1805129-94-5 (Ethyl 2-amino-6-methylpyridine-3-acetate)

Ethyl 2-amino-6-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-amino-6-methylpyridine-3-acetate
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- インチ: 1S/C10H14N2O2/c1-3-14-9(13)6-8-5-4-7(2)12-10(8)11/h4-5H,3,6H2,1-2H3,(H2,11,12)
- InChIKey: WYOURAOWBKOCNI-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1=CC=C(C)N=C1N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.1
Ethyl 2-amino-6-methylpyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029014965-1g |
Ethyl 2-amino-6-methylpyridine-3-acetate |
1805129-94-5 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029014965-250mg |
Ethyl 2-amino-6-methylpyridine-3-acetate |
1805129-94-5 | 95% | 250mg |
$950.60 | 2022-04-01 |
Ethyl 2-amino-6-methylpyridine-3-acetate 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
Ethyl 2-amino-6-methylpyridine-3-acetateに関する追加情報
Ethyl 2-amino-6-methylpyridine-3-acetate (CAS No. 1805129-94-5): A Comprehensive Overview in Modern Chemical Research
Ethyl 2-amino-6-methylpyridine-3-acetate, a compound with the chemical formula C9H12N2O2, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 1805129-94-5, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. Its molecular structure, featuring a pyridine core with substituents that include an amino group, a methyl group, and an acetate moiety, makes it a valuable building block for various chemical syntheses.
The utility of Ethyl 2-amino-6-methylpyridine-3-acetate stems from its ability to serve as a precursor in the synthesis of more complex molecules. In particular, the presence of the amino group and the acetate side chain provides multiple sites for functionalization, enabling chemists to tailor its properties for specific applications. This flexibility has made it a staple in the arsenal of synthetic organic chemists working on drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like Ethyl 2-amino-6-methylpyridine-3-acetate. These compounds are integral to the design of novel therapeutic agents due to their ability to mimic natural biological structures and interact with biological targets. The pyridine ring, in particular, is a common motif in many bioactive molecules, making derivatives such as this one highly relevant to ongoing research efforts.
In the realm of drug discovery, Ethyl 2-amino-6-methylpyridine-3-acetate has been explored as a key intermediate in the synthesis of potential drug candidates. Its structural features allow for modifications that can enhance binding affinity to biological receptors or improve metabolic stability. For instance, researchers have utilized this compound to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer and inflammatory disorders. The ability to modify its structure while retaining core functionalities makes it an attractive candidate for further exploration.
The agrochemical industry also benefits from the use of Ethyl 2-amino-6-methylpyridine-3-acetate. Its derivatives have been investigated as components in pesticides and herbicides due to their potential bioactivity against pests and weeds. The chemical modifications that can be applied to this compound allow for the creation of molecules with tailored properties, such as enhanced efficacy or reduced environmental impact. This aligns with the growing demand for sustainable agricultural practices that minimize ecological harm.
Synthetic methodologies for producing Ethyl 2-amino-6-methylpyridine-3-acetate have seen significant improvements over recent years. Advances in catalytic processes and green chemistry principles have enabled more efficient and environmentally friendly routes to this compound. These developments not only reduce costs but also enhance scalability, making it more accessible for industrial applications. The emphasis on sustainable synthesis methods underscores the broader shift towards greener practices in chemical manufacturing.
The role of computational chemistry in understanding and optimizing Ethyl 2-amino-6-methylpyridine-3-acetate cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and designing new synthetic strategies. By leveraging computational tools, researchers can accelerate the discovery process and reduce experimental trial-and-error. This integration of computational methods with traditional organic synthesis represents a powerful approach to advancing chemical research.
In conclusion, Ethyl 2-amino-6-methylpyridine-3-acetate (CAS No. 1805129-94-5) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its structural versatility and functional groups make it a valuable intermediate for synthesizing complex molecules with potential bioactivity. As research continues to evolve, this compound will undoubtedly remain a key player in the development of new drugs and sustainable agricultural solutions.
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